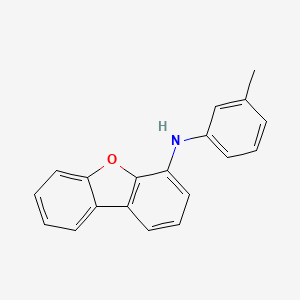

N-(3-Methylphenyl)-4-dibenzofuranamine

説明

N-(3-Methylphenyl)-4-dibenzofuranamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dibenzofuran core, which is a fused tricyclic structure, and a 3-methylphenyl group attached to the nitrogen atom. The combination of these structural elements imparts distinct physical and chemical properties to the compound, making it valuable for research and industrial applications.

特性

分子式 |

C19H15NO |

|---|---|

分子量 |

273.3 g/mol |

IUPAC名 |

N-(3-methylphenyl)dibenzofuran-4-amine |

InChI |

InChI=1S/C19H15NO/c1-13-6-4-7-14(12-13)20-17-10-5-9-16-15-8-2-3-11-18(15)21-19(16)17/h2-12,20H,1H3 |

InChIキー |

OJGCAVBJPKBHJV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)NC2=CC=CC3=C2OC4=CC=CC=C34 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-4-dibenzofuranamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenylamine and dibenzofuran.

Coupling Reaction: A common method for synthesizing this compound is through a coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of N-(3-Methylphenyl)-4-dibenzofuranamine may involve continuous flow processes to enhance efficiency and yield. These processes utilize microreactor systems to optimize reaction conditions and kinetics, allowing for the selective acylation of the starting materials .

化学反応の分析

Types of Reactions

N-(3-Methylphenyl)-4-dibenzofuranamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives .

科学的研究の応用

Antiviral Activity

Recent studies have explored the antiviral properties of N-(3-Methylphenyl)-4-dibenzofuranamine, particularly its efficacy against viruses such as SARS-CoV-2.

- Study Overview : A study investigated the compound's interaction with specific viral proteins, revealing its potential as an antiviral agent. The research utilized in silico methods to assess binding affinities to viral receptors like NSP5 and ACE2.

- Findings : The docking studies indicated that N-(3-Methylphenyl)-4-dibenzofuranamine exhibited significant binding affinity, suggesting it could serve as a lead compound for developing new antiviral medications targeting COVID-19 .

Molecular Docking Studies

Molecular docking has been a crucial method for evaluating the interactions of N-(3-Methylphenyl)-4-dibenzofuranamine with various biological targets.

- Docking Results : The compound was tested against multiple receptors, including those associated with viral infections. The results showed favorable interactions and potential for further development as a therapeutic agent .

- Physicochemical Properties : The compound adheres to Lipinski's rules, indicating good bioavailability and pharmacokinetic properties, which are essential for drug development .

Potential in Cancer Therapy

N-(3-Methylphenyl)-4-dibenzofuranamine has also been investigated for its anticancer properties.

- Case Studies : Research has indicated that derivatives of dibenzofuran compounds exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in tumor cells through multiple pathways .

- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways that promote cancer cell survival and proliferation.

Antioxidant Properties

The antioxidant potential of N-(3-Methylphenyl)-4-dibenzofuranamine is another area of interest.

- Research Findings : Various studies have demonstrated that compounds within this chemical class possess significant antioxidant activity, which can mitigate oxidative stress-related damage in biological systems .

- Applications : This property is particularly relevant in developing nutraceuticals or supplements aimed at enhancing cellular defense mechanisms against oxidative damage.

Synthesis and Derivatives

The synthesis of N-(3-Methylphenyl)-4-dibenzofuranamine and its derivatives has been extensively studied to optimize yield and efficacy.

- Synthetic Routes : Various synthetic methodologies have been developed to produce this compound efficiently, often involving multi-step processes that enhance purity and yield .

- Derivative Exploration : Researchers are actively exploring derivatives of N-(3-Methylphenyl)-4-dibenzofuranamine to enhance its biological activities and reduce potential side effects.

作用機序

The mechanism by which N-(3-Methylphenyl)-4-dibenzofuranamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby influencing biological processes at the molecular level .

類似化合物との比較

Similar Compounds

N-(3-Methylphenyl)-4-dibenzofuranamine: shares structural similarities with other dibenzofuran derivatives and aromatic amines.

N-(3-Methylphenyl)acetamide: This compound has a similar aromatic amine structure but lacks the dibenzofuran core.

N-(3-Methylphenyl)-N,N′-diphenylbenzidine: This compound is used in optoelectronic applications and has a similar aromatic structure but with additional phenyl groups.

Uniqueness

The uniqueness of N-(3-Methylphenyl)-4-dibenzofuranamine lies in its combination of the dibenzofuran core and the 3-methylphenyl group, which imparts distinct electronic and steric properties. These properties make it particularly valuable for applications in materials science and medicinal chemistry .

生物活性

N-(3-Methylphenyl)-4-dibenzofuranamine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

N-(3-Methylphenyl)-4-dibenzofuranamine is characterized by its dibenzofuran core structure, which contributes to its unique chemical properties. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that N-(3-Methylphenyl)-4-dibenzofuranamine exhibits various biological activities, primarily through:

- Antiviral Activity : In silico studies suggest that this compound may interact with viral proteins such as NSP5 and ACE2, which are critical for the replication of viruses like SARS-CoV-2. Molecular docking studies have shown favorable binding affinities, indicating potential as an antiviral agent .

- Antioxidant Properties : The compound has been associated with antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is a contributing factor .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(3-Methylphenyl)-4-dibenzofuranamine:

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Antiviral | Binding to NSP5 and ACE2 receptors | |

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

- Antiviral Efficacy : A study investigated the antiviral potential of N-(3-Methylphenyl)-4-dibenzofuranamine against SARS-CoV-2 using molecular docking techniques. The compound demonstrated significant binding affinity to the NSP5 receptor, suggesting it could inhibit viral replication .

- Toxicological Assessment : Preliminary toxicological evaluations indicate that N-(3-Methylphenyl)-4-dibenzofuranamine has a relatively high LD50 value (1350 mg/kg), suggesting a favorable safety profile for further development .

- Comparative Studies : In clinical settings, comparisons between N-(3-Methylphenyl)-4-dibenzofuranamine and standard antiviral treatments showed no significant differences in outcomes for COVID-19 patients. However, the small sample size necessitated further investigation through randomized controlled trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。